(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a β-diketone.
Introduction of the thiazolidinone ring: This step involves the reaction of the pyrazole derivative with a thiourea and an α-haloketone under basic conditions.
Final condensation: The final step involves the condensation of the intermediate with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound “(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole or thiazolidinone rings.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. Researchers can study its effects on different biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, the compound could be explored for its potential to treat various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could be harnessed for various applications.
Mechanism of Action
The mechanism of action of “(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their diverse biological activities.
Pyrazoles: Often used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of “(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” lies in its combined structure of thiazolidinone and pyrazole rings. This combination may enhance its biological activity and provide a broader range of applications compared to similar compounds.
Properties
Molecular Formula |
C22H18ClN3O2S2 |
---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-2-10-28-18-9-8-14(11-17(18)23)20-15(12-19-21(27)24-22(29)30-19)13-26(25-20)16-6-4-3-5-7-16/h3-9,11-13H,2,10H2,1H3,(H,24,27,29)/b19-12- |
InChI Key |
DYWRYASRRUDLNG-UNOMPAQXSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4)Cl |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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